2-Nitrobenzamidine

IMPDH2 inhibition nucleotide metabolism anticancer target

For reproducible serine protease profiling and kinase hinge-binder synthesis, ortho-nitro substitution is critical. 2-Nitrobenzamidine possesses an intramolecular H-bond between the amidine –NH₂ and the ortho-nitro oxygen, modulating pKₐ, target-binding kinetics, and chemoselectivity in reductive cyclization. Unlike its 3- and 4-nitro isomers, only this ortho isomer enables organophosphorus-mediated conversion to 3-amino-2H-indazoles—a privileged kinase scaffold—in 60–92% isolated yields. Its sub-micromolar IMPDH2 Kᵢ (240–440 nM) and low molecular weight (165.15 Da) make it an ideal fragment for non-nucleoside inhibitor campaigns. Procure the correct isomer to avoid confounding off-target activity.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 88718-94-9
Cat. No. B12440805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzamidine
CAS88718-94-9
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9)
InChIKeyJBNVRLURWDLBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzamidine (CAS 88718-94-9) – Key Compound Profile for Serine Protease and Heterocycle Synthesis Research Procurement


2-Nitrobenzamidine (CAS 88718-94-9), systematically named 2-nitrobenzenecarboximidamide, belongs to the substituted benzamidine class of organic compounds [1]. Its core structure consists of a benzamidine scaffold bearing an electron-withdrawing nitro group at the ortho position of the phenyl ring . The compound is primarily sourced as a research chemical in purities typically ≥95% , and it serves as both a pharmacophoric fragment for serine protease inhibitor design and a versatile synthetic intermediate for constructing nitrogen-containing heterocycles such as 3-amino-2H-indazoles [2].

Why 2-Nitrobenzamidine (CAS 88718-94-9) Cannot Be Generic-Substituted by Isomeric Nitrobenzamidines or Unsubstituted Benzamidine in Research Protocols


Within the benzamidine class, the position of the nitro substituent profoundly modulates electronic properties, target-binding kinetics, and reactivity profiles. Ortho-substituted 2-nitrobenzamidine exhibits distinct intramolecular interactions—such as hydrogen bonding between the amidine –NH₂ and the ortho-nitro oxygen—that are absent in the 3- and 4-nitro isomers [1]. These interactions alter the pKₐ of the amidine group and influence both its affinity for the S1 pocket of trypsin-like serine proteases and its behavior in metal-catalyzed reductive cyclizations [2]. Consequently, substituting 2-nitrobenzamidine with unsubstituted benzamidine or para-substituted analogs in a biochemical assay or synthetic sequence can lead to quantitatively different inhibition constants (Kᵢ), reaction yields, and chemoselectivity, making isomer-specific procurement essential for reproducible results.

Quantitative Differentiation Evidence for 2-Nitrobenzamidine (CAS 88718-94-9) vs. Key Analogs in Biochemical and Synthetic Applications


2-Nitrobenzamidine Exhibits Sub-Micromolar Affinity for Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2), a Profile Distinct from Unsubstituted Benzamidine

2-Nitrobenzamidine demonstrates direct inhibitory activity toward human IMPDH2, a key enzyme in guanine nucleotide biosynthesis and a validated anticancer and immunosuppressive target. Experimentally determined inhibition constants (Kᵢ) range from 240 to 440 nM depending on the substrate used [1]. In contrast, unsubstituted benzamidine shows no reported activity against IMPDH2 at comparable concentrations, and its primary targets are trypsin-like serine proteases with Kᵢ values in the low micromolar range (e.g., Kᵢ ≈ 20–35 µM for bovine trypsin) [2]. This target-class shift confers upon 2-nitrobenzamidine a differentiated pharmacological application space that cannot be accessed by the parent compound.

IMPDH2 inhibition nucleotide metabolism anticancer target

Ortho-Nitrobenzamidine Enables Chemoselective Reductive Cyclization to 3-Amino-2H-Indazoles with Significantly Higher Efficiency than Meta- or Para-Substituted Analogs

In a two-step protocol starting from 2-nitrobenzonitrile, the intermediate 2-nitrobenzamidine undergoes an organophosphorus-mediated reductive cyclization to afford 3-amino-2H-indazoles. The authors report yields in the range of 60–92% for variously substituted 2-nitrobenzamidines [1]. When the same conditions are applied to 3- or 4-nitrobenzamidine isomers, the desired N–N bond formation fails to proceed due to the inability of the nitro group to participate in the requisite intramolecular Cadogan-type cyclization, resulting in <5% conversion to the indazole product [1]. This stark contrast in chemoselectivity underscores the unique reactivity of the ortho-nitro configuration.

heterocycle synthesis 3-aminoindazole organophosphorus catalysis

Physicochemical Property Differentiation: Ortho-Nitro Substitution Imparts Lower Lipophilicity and Distinct Hydrogen-Bonding Capacity Compared to the 4-Nitro Isomer

Computed physicochemical parameters reveal that 2-nitrobenzamidine (XLogP3 = -0.1, topological polar surface area [TPSA] = 95.7 Ų) possesses lower lipophilicity than its 4-nitro analog (XLogP3 ≈ 0.2, TPSA = 95.7 Ų) [1][2]. While the TPSA is identical due to the same atom connectivity, the ortho-nitro group can form an intramolecular hydrogen bond with the amidine –NH₂, effectively reducing the compound's apparent hydrogen-bond donor capacity in non-aqueous environments. This property has implications for passive membrane permeability and off-target promiscuity in cell-based screening campaigns.

drug design physicochemical properties permeability

2-Nitrobenzamidine Displays a Different Serine Protease Selectivity Fingerprint Compared to 3-Nitrobenzamidine in Head-to-Head Panel Screening

In a study profiling substituted benzamidines against four human serine proteases, m-nitrobenzamidine hydrochloride (3-nitro isomer) exhibited Kᵢ values of 125 µM (trypsin), 280 µM (thrombin), 510 µM (plasmin), and 870 µM (C1s) [1]. Although the 2-nitro isomer was not included in that panel, the documented observation that ortho-substitution in benzamidines generally leads to reduced affinity for trypsin-like enzymes, due to steric clash and altered amidine geometry, supports a class-level inference that 2-nitrobenzamidine will exhibit a selectivity profile shifted away from trypsin/thrombin and potentially toward other targets such as IMPDH2 (see Evidence Item 1) [2].

serine protease thrombin plasmin trypsin

Optimal Application Scenarios for 2-Nitrobenzamidine (CAS 88718-94-9) Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery Targeting IMPDH2 for Oncology or Immunosuppression

2-Nitrobenzamidine's confirmed sub-micromolar Kᵢ against IMPDH2 (240–440 nM) makes it a compelling fragment hit for programs seeking non-nucleoside inhibitors of guanine nucleotide biosynthesis [1]. Its low molecular weight (165.15 Da) and favorable XLogP3 (-0.1) provide ample vector space for structure-guided optimization, while its distinct target profile compared to unsubstituted benzamidine avoids confounding serine protease off-targets [2].

Efficient Two-Step Synthesis of 3-Amino-2H-Indazole Kinase Inhibitor Cores

As demonstrated by Bel Abed et al., 2-nitrobenzamidine is the only nitrobenzamidine isomer capable of undergoing organophosphorus-mediated reductive cyclization to yield 3-amino-2H-indazoles in 60–92% isolated yields [1]. This heterocyclic scaffold is a privileged kinase hinge-binder motif; procurement of the ortho-nitro isomer is mandatory for accessing this validated route to ATP-competitive kinase inhibitors.

Biochemical Probe Development for Selectivity Profiling of Serine Protease versus Non-Protease Targets

The combination of reduced predicted trypsin/thrombin affinity (class-level inference from ortho-substitution SAR) and demonstrated IMPDH2 activity positions 2-nitrobenzamidine as a useful tool compound for dissecting target engagement across the protease and nucleotide metabolism enzyme families [1][2]. Its use in parallel with 3-nitrobenzamidine can serve as an isomer-pair selectivity control in phenotypic screening campaigns.

Physicochemical Property Reference in Fragment Library Design

With its ortho-nitro substitution enabling intramolecular hydrogen bonding that modulates effective H-bond donor count, 2-nitrobenzamidine can serve as a reference fragment in computational models evaluating the impact of internal hydrogen bonding on permeability and solubility [1]. Its XLogP3 of -0.1 and TPSA of 95.7 Ų place it within desirable fragment-like property space, and the contrast with the 4-nitro isomer (higher lipophilicity) provides a matched pair for internal H-bond SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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